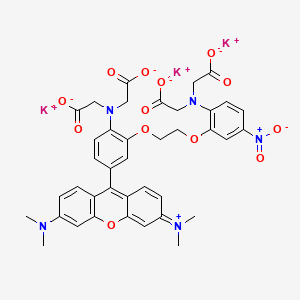
Rhod-5N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhod-5N is a fluorescent calcium indicator that is widely used in biological research. It is a member of the rhodamine family of dyes and is known for its ability to bind calcium ions (Ca²⁺) with high specificity. This compound is essentially nonfluorescent in the absence of divalent cations but exhibits strong fluorescence enhancement upon binding Ca²⁺ . This property makes it an invaluable tool for measuring intracellular calcium levels in various cell types and tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhod-5N is synthesized through a series of chemical reactions that involve the modification of the rhodamine core structureThe final product is purified using chromatographic techniques to ensure high purity and specificity .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated synthesis and purification processes. The compound is often supplied as a tripotassium salt, which is cell-impermeant, or as an acetoxymethyl (AM) ester, which is cell-permeant . The AM ester form is particularly useful for loading the dye into live cells, where it is hydrolyzed by intracellular esterases to release the active dye .
Analyse Des Réactions Chimiques
Types of Reactions
Rhod-5N primarily undergoes complexation reactions with calcium ions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution. The binding of Ca²⁺ to this compound results in a significant increase in fluorescence intensity, which is the basis for its use as a calcium indicator .
Common Reagents and Conditions
The primary reagent involved in the use of this compound is calcium chloride (CaCl₂), which provides the Ca²⁺ ions necessary for the fluorescence response. The dye is typically used in buffered solutions, such as Hanks’ balanced salt solution (HBSS) or Hepes-buffered saline (HBS), to maintain physiological pH and ionic strength .
Major Products Formed
The major product formed in the reaction of this compound with calcium ions is the this compound-Ca²⁺ complex, which exhibits enhanced fluorescence. This complex is stable under physiological conditions and can be detected using fluorescence microscopy or spectroscopy .
Applications De Recherche Scientifique
Rhod-5N has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:
Calcium Signaling Studies: this compound is used to measure intracellular calcium levels in various cell types, including neurons, muscle cells, and immune cells.
Drug Screening: this compound is employed in high-throughput screening assays to identify compounds that modulate calcium signaling.
Cell Viability and Proliferation: The dye is used to assess cell viability and proliferation by measuring changes in intracellular calcium levels in response to various stimuli.
Neuroscience Research: This compound is used to study calcium dynamics in neurons and glial cells, providing insights into neuronal activity, synaptic transmission, and neuroplasticity.
Mécanisme D'action
Rhod-5N exerts its effects by binding to calcium ions with high specificity. The binding of Ca²⁺ to this compound induces a conformational change in the dye molecule, resulting in a significant increase in fluorescence intensity . This fluorescence enhancement allows researchers to visualize and quantify changes in intracellular calcium levels in real-time. The molecular targets of this compound are the calcium ions themselves, and the primary pathway involved is the calcium signaling pathway .
Comparaison Avec Des Composés Similaires
Rhod-5N is part of a family of rhodamine-based calcium indicators, which includes compounds such as Rhod-2, Rhod-FF, and X-rhod-1 . Compared to these similar compounds, this compound has a lower binding affinity for calcium ions (Kd = 320 µM), making it suitable for measuring higher concentrations of Ca²⁺ (10 µM to 1 mM) . This unique property distinguishes this compound from other calcium indicators and makes it particularly useful for specific applications where high calcium concentrations are expected .
List of Similar Compounds
- Rhod-2
- Rhod-FF
- X-rhod-1
- X-rhod-5F
- X-rhod-FF
Propriétés
Formule moléculaire |
C39H36K3N5O13 |
|---|---|
Poids moléculaire |
900.0 g/mol |
Nom IUPAC |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate |
InChI |
InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 |
Clé InChI |
JLZGTFWLMRDWKD-UHFFFAOYSA-K |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


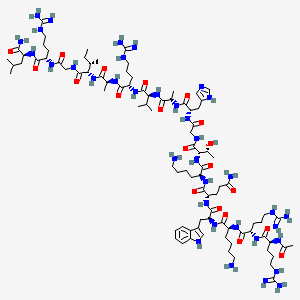

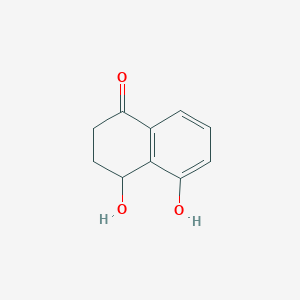

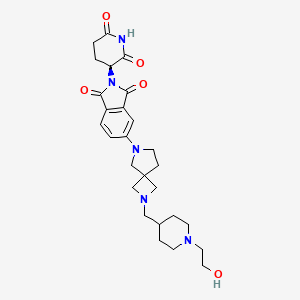
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

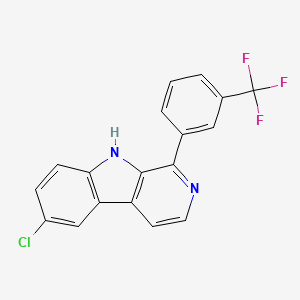
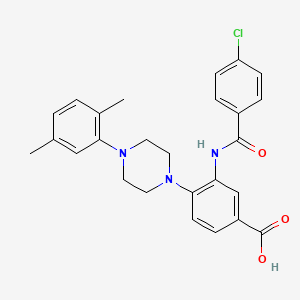
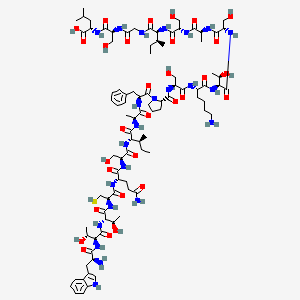
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
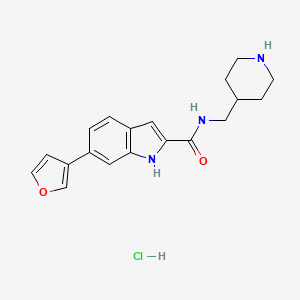
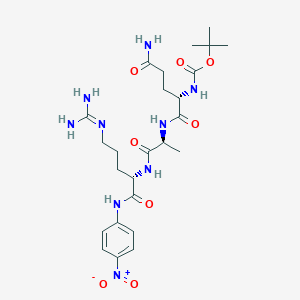
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
